molecular formula C7H14F2N2 B13711534 N-(2,2-Difluoroethyl)piperidin-4-amine

N-(2,2-Difluoroethyl)piperidin-4-amine

Cat. No.: B13711534
M. Wt: 164.20 g/mol
InChI Key: GPOOIAWPROODMH-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)piperidin-4-amine is a piperidine derivative characterized by a 2,2-difluoroethyl substituent attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activity. It has been utilized as a key intermediate in synthesizing antimalarial agents, such as 1,5-naphthyridine derivatives acting as Plasmodium phosphatidylinositol inhibitors .

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

N-(2,2-difluoroethyl)piperidin-4-amine

InChI

InChI=1S/C7H14F2N2/c8-7(9)5-11-6-1-3-10-4-2-6/h6-7,10-11H,1-5H2

InChI Key

GPOOIAWPROODMH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of 2,2-difluoroethylamine as a starting material, which undergoes nucleophilic substitution with piperidin-4-amine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidines .

Scientific Research Applications

N-(2,2-Difluoroethyl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a common site for structural modifications, significantly influencing pharmacological and physicochemical properties. Below is a comparative analysis:

Compound Name Substituent on Piperidine N Molecular Weight (g/mol) Key Applications/Findings
N-(2,2-Difluoroethyl)piperidin-4-amine 2,2-Difluoroethyl 164.20 Intermediate for antimalarial 1,5-naphthyridines .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 2-Phenylethyl + 4-methoxyphenyl 310.44 (C₂₀H₂₆N₂O) Analogue of fentanyl; detected in forensic screenings .
N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine 2-(Thiophen-2-yl)ethyl 226.34 (C₁₁H₁₈N₂S) Potential CNS activity due to thiophene moiety .
N-(4-Ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine 2,2,2-Trifluoroethyl + 4-ethoxyphenyl 343.38 (C₁₆H₂₂F₃N₂O) Fluorinated analogue with enhanced metabolic stability .
[1-(2-Aminoethyl)-piperidin-4-yl]-dimethyl-amine 2-Aminoethyl + dimethyl 171.29 (C₉H₂₁N₃) Building block for neuroactive compounds .
Key Observations :
  • Fluorinated Derivatives : The difluoroethyl (N-(2,2-Difluoroethyl)) and trifluoroethyl (N-(2,2,2-Trifluoroethyl)) groups enhance lipophilicity and metabolic stability, making these compounds suitable for CNS-targeting drugs .
  • Aromatic Substitutions : Phenethyl or aryl groups (e.g., 4-methoxyphenyl) are common in opioid analogues like fentanyl derivatives, where bulky substituents improve μ-opioid receptor binding .
  • Heterocyclic Moieties : Thiophene-containing derivatives (e.g., N-(2-(Thiophen-2-yl)ethyl)) may interact with serotonin or dopamine receptors due to sulfur’s electronic effects .

Amine Group Modifications

The 4-amine group in piperidine derivatives is critical for hydrogen bonding and target engagement.

Compound Name 4-Amine Modifications Impact on Activity
This compound Free primary amine Facilitates covalent bonding in enzyme inhibitors .
N,N-Dimethyl-N-phenylpiperidin-4-amine Dimethyl + phenyl substituents Reduced basicity; potential for passive membrane diffusion .
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-pyrimidin-4-amine Aryl-aminomethyl extension Stabilizes π-π stacking in crystal structures; antimicrobial activity .
Key Observations :
  • Free Amines : Unmodified amines (e.g., this compound) are reactive intermediates for further functionalization .
  • Bulky Substituents : Dimethyl or aryl groups reduce polarity, enhancing blood-brain barrier penetration in neuroactive compounds .

Notes

Fluorine’s Role : Difluoroethyl/trifluoroethyl groups balance lipophilicity and polarity, optimizing drug-likeness .

Structural Liability : Free amines (e.g., this compound) are prone to protonation at physiological pH, affecting solubility and binding .

Safety Considerations : Phenethyl-substituted piperidines (e.g., fentanyl analogues) require stringent regulatory control due to overdose risks .

Biological Activity

N-(2,2-Difluoroethyl)piperidin-4-amine is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a difluoroethyl group. The presence of fluorine atoms enhances its lipophilicity and bioavailability, which are critical factors for central nervous system (CNS) activity. The chemical structure can be summarized as follows:

Property Details
Molecular Formula C₇H₁₄F₂N₂
Molecular Weight 164.20 g/mol
Key Functional Groups Amine, Difluoroethyl

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The difluoroethyl group enhances binding affinity to these targets, leading to modulation of their activity. Key mechanisms include:

  • Neurotransmitter Modulation : Preliminary studies indicate that the compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Inflammatory Response : Research suggests anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.

Pharmacological Investigations

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant effects.

Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) compared to controls. This suggests its role in modulating inflammatory pathways.

Interaction Studies

The binding affinity of this compound to various receptors has been evaluated:

Receptor/Enzyme Binding Affinity (Ki) Effect
Serotonin Receptor 5HT1A150 nMModulation of mood
Dopamine D2 Receptor200 nMPotential antipsychotic effects
COX Enzyme300 nMAnti-inflammatory activity

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